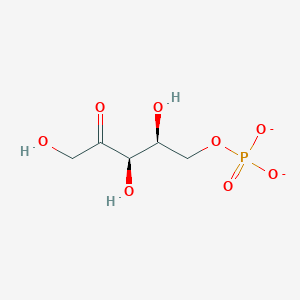

5-O-phosphonato-L-xylulose

説明

Contextualizing 5-O-phosphonato-L-xylulose within Carbohydrate Metabolism Research

Research into this compound is primarily situated within the broader context of understanding the interconversion of pentoses and their integration into central carbon metabolism. wikipedia.org It is a key intermediate in the pentose (B10789219) and glucuronate interconversion pathways. mdpi.comwikipedia.org This pathway is essential for the metabolism of L-xylulose, a sugar that can be derived from the breakdown of glucuronic acid. wikipathways.orgreactome.org

The study of this compound and its associated enzymes helps to elucidate the metabolic fate of various five-carbon sugars and their contribution to glycolysis and the pentose phosphate (B84403) pathway. wikipathways.orgreactome.org Furthermore, research on the enzymatic synthesis of this compound and its enantiomer has been driven by their importance as metabolic intermediates and their utility in various biotechnological applications. mdpi.comucl.ac.ukamazonaws.com

Overview of its Significance as a Key Metabolic Intermediate

This compound serves as a critical link in specific metabolic pathways, connecting the metabolism of L-ascorbate (Vitamin C) and glucuronate with the central pentose phosphate pathway. asm.org In some organisms, it is an intermediate in the anaerobic fermentation of L-ascorbate. asm.orgrcsb.org

The formation of this compound is catalyzed by the enzyme L-xylulokinase, which phosphorylates L-xylulose using ATP. wikipedia.org This reaction is a key step in channeling L-xylulose into further metabolic processing. Subsequently, this compound can be converted to D-xylulose-5-phosphate through a series of epimerization reactions, thereby entering the mainstream of carbohydrate metabolism. asm.org The inability to properly metabolize L-xylulose due to a deficiency in the necessary enzymes leads to the benign genetic condition known as essential pentosuria, characterized by the excretion of L-xylulose in the urine. nih.gov

Key Metabolic Reactions Involving this compound:

| Reaction | Enzyme | Description |

| L-xylulose + ATP → this compound + ADP | L-xylulokinase | Phosphorylation of L-xylulose to form its 5-phosphate ester. wikipedia.org |

| This compound ⇌ L-ribulose-5-phosphate | L-xylulose-5-phosphate 3-epimerase | Epimerization at the C-3 position. asm.org |

| L-ribulose-5-phosphate ⇌ D-xylulose-5-phosphate | L-ribulose-5-phosphate 4-epimerase | Epimerization at the C-4 position, linking to the pentose phosphate pathway. asm.org |

The study of this compound and its metabolic context continues to be an active area of research, contributing to our understanding of the diversity and evolution of carbohydrate metabolism.

Structure

3D Structure

特性

分子式 |

C5H9O8P-2 |

|---|---|

分子量 |

228.09 g/mol |

IUPAC名 |

[(2S,3R)-2,3,5-trihydroxy-4-oxopentyl] phosphate |

InChI |

InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h4-6,8-9H,1-2H2,(H2,10,11,12)/p-2/t4-,5-/m0/s1 |

InChIキー |

FNZLKVNUWIIPSJ-WHFBIAKZSA-L |

SMILES |

C(C(C(C(=O)CO)O)O)OP(=O)([O-])[O-] |

異性体SMILES |

C([C@@H]([C@H](C(=O)CO)O)O)OP(=O)([O-])[O-] |

正規SMILES |

C(C(C(C(=O)CO)O)O)OP(=O)([O-])[O-] |

製品の起源 |

United States |

Isomeric Forms and Enantiomeric Considerations in Biochemical Research

L-Xylulose 5-Phosphate as the 5-O-phospho Derivative of L-Xylulose

L-Xylulose 5-phosphate is a phosphorylated derivative of the five-carbon ketose sugar, L-xylulose. smolecule.com It belongs to the class of organic compounds known as pentose (B10789219) phosphates, which are characterized by a pentose sugar backbone substituted with one or more phosphate (B84403) groups. drugbank.com The phosphorylation occurs at the fifth carbon (C5) of the L-xylulose molecule, forming a phosphate ester bond. This structural modification is crucial for its role as a metabolic intermediate. smolecule.com

The IUPAC name for this compound is {[(2S,3R)-2,3,5-trihydroxy-4-oxopentyl]oxy}phosphonic acid. drugbank.com It is also referred to as 5-O-phosphonato-L-threo-pentos-2-ulose. monarchinitiative.orgebi.ac.uk At a physiological pH of 7.3, the phosphate group is typically deprotonated, existing as the dianion L-xylulose 5-phosphate(2-). ebi.ac.uk This anionic nature is significant for its interaction with enzymes and its retention within the cell.

| Property | Value |

|---|---|

| Molecular Formula | C5H11O8P |

| Average Mass | 228.09390 Da |

| Monoisotopic Mass | 228.00350 Da |

Enantiomeric Relationship with D-Xylulose 5-Phosphate

L-Xylulose 5-phosphate is the enantiomer of D-xylulose 5-phosphate. smolecule.comnih.gov Enantiomers are stereoisomers that are non-superimposable mirror images of each other. This means that while they share the same chemical formula and bond connectivity, their three-dimensional arrangement is opposite. The D- and L- designations refer to the configuration around the chiral carbon atom furthest from the carbonyl group.

D-Xylulose 5-phosphate is a well-known intermediate in the pentose phosphate pathway (PPP), a central metabolic route for the synthesis of NADPH and pentose sugars. smolecule.comwikipedia.org It is formed from D-ribulose 5-phosphate by the enzyme ribulose-5-phosphate 3-epimerase. wikipedia.orgnih.gov In contrast, L-xylulose 5-phosphate is not a direct participant in the canonical pentose phosphate pathway.

| Feature | L-Xylulose 5-Phosphate | D-Xylulose 5-Phosphate |

|---|---|---|

| Stereochemistry | L-enantiomer | D-enantiomer nih.gov |

| Primary Metabolic Pathway | Ascorbate (B8700270) and aldarate metabolism, pentose and glucuronate interconversions tandfonline.comresearchgate.netecmdb.ca | Pentose phosphate pathway smolecule.comwikipedia.org |

| Precursor (in some pathways) | 3-keto-L-gulonate 6-phosphate tandfonline.com | D-ribulose 5-phosphate wikipedia.org |

Differential Metabolic Occurrences and Research Implications of L- and D-Isomers

The distinct metabolic roles of L- and D-xylulose 5-phosphate highlight the stereospecificity of enzymes and metabolic pathways. While D-xylulose 5-phosphate is a central metabolite in the pentose phosphate pathway of most organisms, L-xylulose 5-phosphate is primarily associated with alternative carbohydrate metabolic routes. wikipedia.orgtandfonline.comresearchgate.net

L-xylulose 5-phosphate has been identified as a metabolite in the degradation pathways of pentoses and L-lyxose in various microbial environments. tandfonline.comecmdb.ca It is also involved in pentose and glucuronate interconversions, as well as ascorbate and aldarate metabolism. tandfonline.comresearchgate.netecmdb.ca For instance, in Escherichia coli, L-xylulose 5-phosphate is an intermediate in the anaerobic utilization pathway of L-ascorbate. tandfonline.comnih.gov In this pathway, 3-keto-L-gulonate 6-phosphate decarboxylase can produce L-xylulose 5-phosphate. tandfonline.com Subsequently, L-xylulose-5-phosphate 3-epimerase (UlaE) and L-ribulose-5-phosphate 4-epimerase (UlaF) act on it to eventually yield D-xylulose-5-phosphate, which can then enter the pentose phosphate pathway. nih.gov

The D-isomer, D-xylulose 5-phosphate, on the other hand, plays a crucial role in the non-oxidative branch of the pentose phosphate pathway, where it acts as a substrate for the enzyme transketolase. wikipedia.orgmedchemexpress.com This pathway is vital for producing precursors for nucleotide and aromatic amino acid biosynthesis. Furthermore, D-xylulose 5-phosphate has been identified as a signaling molecule that regulates glycolysis and lipogenesis in response to carbohydrate availability. sigmaaldrich.comnih.gov

The distinct metabolic contexts of these enantiomers have significant research implications. The synthesis of both L- and D-xylulose-5-phosphate is crucial for the in vitro analysis of enzyme activities, the elucidation of metabolic pathways, and understanding their biological functions in health and disease. tandfonline.com For example, L-xylulose-5-phosphate is necessary for assaying the activity of L-xylulose-5-phosphate 3-epimerase, an enzyme of interest in the L-ascorbate metabolism of various bacteria. tandfonline.com The availability of both enantiomers allows for detailed mechanistic studies of enzymes that may exhibit promiscuity, such as 3-keto-L-gulonate 6-phosphate decarboxylase, which can act on substrates related to both L- and D-sugar metabolism. tandfonline.com

Metabolic Pathways and Biological Roles of Xylulose 5 Phosphate in Research Contexts

Central Role in the Pentose (B10789219) Phosphate (B84403) Pathway (PPP)

Xylulose 5-phosphate is a central intermediate in the pentose phosphate pathway (PPP), a metabolic route parallel to glycolysis that is fundamental for all living organisms. nih.govwikipedia.orgtuscany-diet.net The PPP branches from glycolysis at the level of glucose-6-phosphate and serves two primary functions: the production of the reducing equivalent NADPH for biosynthetic reactions and protection against oxidative stress, and the synthesis of pentose sugars required for nucleotide and nucleic acid formation. nih.govwikipathways.orgsmpdb.cawikipedia.org X5P's position within the PPP allows it to connect the pathway's oxidative and non-oxidative branches, ensuring the cell's metabolic demands for NADPH and pentoses are met. nih.govwikipathways.org

Xylulose 5-phosphate is a cornerstone of the non-oxidative phase of the PPP, a series of reversible sugar interconversion reactions. tuscany-diet.net This phase begins with the product of the oxidative phase, ribulose 5-phosphate. nih.gov The enzyme ribulose-5-phosphate-3-epimerase catalyzes the conversion of ribulose 5-phosphate into xylulose 5-phosphate. wikipedia.orgtuscany-diet.netbasicmedicalkey.com

Once formed, X5P serves as a crucial two-carbon (glycolaldehyde) donor in reactions catalyzed by the enzyme transketolase. nih.govwikipedia.orgbasicmedicalkey.com In these reactions, which require the cofactor thiamine (B1217682) diphosphate (B83284), transketolase transfers a two-carbon unit from X5P to an acceptor aldose sugar. nih.govbasicmedicalkey.com For instance, X5P reacts with ribose 5-phosphate to yield glyceraldehyde 3-phosphate and sedoheptulose (B1238255) 7-phosphate. basicmedicalkey.com In another key reaction, X5P donates its two-carbon unit to erythrose 4-phosphate, producing fructose (B13574) 6-phosphate and glyceraldehyde 3-phosphate. wikipathways.orgbasicmedicalkey.com These products are intermediates of glycolysis, thereby creating a direct link between the two major carbohydrate metabolism pathways. wikipathways.orgsmpdb.ca

| Reactants | Enzyme | Products | Significance |

|---|---|---|---|

| Ribulose 5-Phosphate | Ribulose-5-Phosphate-3-Epimerase | Xylulose 5-Phosphate | Formation of the key transketolase substrate. tuscany-diet.netbasicmedicalkey.com |

| Xylulose 5-Phosphate + Ribose 5-Phosphate | Transketolase | Glyceraldehyde 3-Phosphate + Sedoheptulose 7-Phosphate | Interconversion of pentoses into 3- and 7-carbon sugars. basicmedicalkey.com |

| Xylulose 5-Phosphate + Erythrose 4-Phosphate | Transketolase | Fructose 6-Phosphate + Glyceraldehyde 3-Phosphate | Generation of glycolytic intermediates from pentoses. wikipathways.orgbasicmedicalkey.com |

The synthesis of nucleotides and, consequently, nucleic acids like DNA and RNA, requires a steady supply of ribose 5-phosphate (R5P). smolecule.comsmpdb.cawikipedia.org The pentose phosphate pathway is the primary source of this essential precursor. Xylulose 5-phosphate plays a critical, albeit indirect, role in this process. The non-oxidative phase of the PPP, in which X5P is a key player, is reversible and its direction is dictated by the cell's metabolic needs. tuscany-diet.net When the demand for R5P for nucleotide synthesis is high, the glycolytic intermediates fructose 6-phosphate and glyceraldehyde 3-phosphate can be converted into R5P through the reverse reactions of the non-oxidative PPP, a process involving X5P. tuscany-diet.net Furthermore, X5P is readily interconvertible with ribulose 5-phosphate, which in turn is isomerized to ribose 5-phosphate by the enzyme ribose-5-phosphate (B1218738) isomerase. tuscany-diet.netbasicmedicalkey.com This network of reactions ensures that the pool of pentose phosphates can be balanced to prioritize the production of R5P when required for proliferation or DNA repair. wikipathways.org

The pentose phosphate pathway metabolizes glucose-6-phosphate to produce both NADPH and pentoses. tuscany-diet.netnumberanalytics.com The oxidative phase is responsible for the direct generation of NADPH through the dehydrogenation of glucose-6-phosphate and 6-phosphogluconate, yielding ribulose 5-phosphate in the process. wikipedia.orgnumberanalytics.com The non-oxidative phase, featuring X5P, then interconverts these pentoses. smpdb.canumberanalytics.com

Involvement in Broader Carbohydrate Metabolism and Regulatory Mechanisms

Beyond its role as a metabolic intermediate in the PPP, xylulose 5-phosphate has emerged as a critical signaling molecule that coordinates carbohydrate metabolism. smolecule.comtuscany-diet.net It acts as a molecular indicator of high glucose availability, initiating regulatory cascades that adjust the flow of metabolites through glycolysis. nih.govannualreviews.org

In the liver, xylulose 5-phosphate plays a key role in upregulating glycolysis in response to high carbohydrate levels. tuscany-diet.netbasicmedicalkey.com This regulation is mediated through its interaction with the bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK2/FBPase2). smolecule.comwikipedia.org This enzyme synthesizes and degrades fructose 2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), which catalyzes a major rate-limiting step in glycolysis. creative-proteomics.comwikipedia.org

When glucose levels are high, the increased flux through the pentose phosphate pathway leads to elevated concentrations of xylulose 5-phosphate. annualreviews.orgcreative-proteomics.com X5P then acts as a specific activator of protein phosphatase 2A (PP2A). basicmedicalkey.comnih.govannualreviews.org This activated phosphatase targets the bifunctional PFK2/FBPase2 enzyme, dephosphorylating a key serine residue on the protein. basicmedicalkey.comnih.govcreative-proteomics.com

Dephosphorylation alters the conformation of the bifunctional enzyme, activating its PFK-2 kinase domain and simultaneously inactivating its FBPase-2 phosphatase domain. smolecule.comwikipedia.org The active PFK-2 domain then catalyzes the synthesis of fructose 2,6-bisphosphate from fructose 6-phosphate. wikipedia.orgcreative-proteomics.com The resulting increase in fructose 2,6-bisphosphate levels strongly stimulates PFK-1 activity, thereby increasing the glycolytic flux to process the abundant glucose. wikipedia.orgcreative-proteomics.com This feed-forward mechanism ensures that glucose processing is efficiently coupled to glucose availability, with X5P acting as the crucial signaling molecule. nih.gov

| Step | Molecule/Enzyme | Action | Outcome |

|---|---|---|---|

| 1 | High Glucose Flux | Increases PPP activity | Elevated Xylulose 5-Phosphate (X5P) levels. creative-proteomics.com |

| 2 | Xylulose 5-Phosphate | Activates Protein Phosphatase 2A (PP2A) | PP2A becomes catalytically active. basicmedicalkey.comnih.govannualreviews.org |

| 3 | Protein Phosphatase 2A | Dephosphorylates PFK2/FBPase2 enzyme | Activates PFK-2 kinase activity, inhibits FBPase-2 activity. wikipedia.org |

| 4 | PFK-2 (Kinase Domain) | Synthesizes Fructose 2,6-Bisphosphate | Increased levels of Fructose 2,6-Bisphosphate. wikipedia.orgcreative-proteomics.com |

| 5 | Fructose 2,6-Bisphosphate | Allosterically activates Phosphofructokinase-1 (PFK-1) | Increased rate of glycolysis. basicmedicalkey.comcreative-proteomics.com |

Regulation of Glycolysis via PFK2/FBPase2 Interaction

Impact on Fructose 2,6-bisphosphate Production

Xylulose 5-phosphate (Xy5P) plays a significant role in regulating the production of fructose 2,6-bisphosphate (Fru-2,6-P2), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key enzyme in glycolysis. pnas.orgwikipedia.org This regulation is mediated through the activation of a specific protein phosphatase, identified as protein phosphatase 2A (PP2A). pnas.orgnih.gov

In response to high glucose levels, the concentration of Xy5P increases. pnas.org This rise in Xy5P activates PP2A, which then dephosphorylates the bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK-2/FBPase-2). nih.govwikipedia.organnualreviews.org Dephosphorylation of this enzyme inhibits its phosphatase activity (FBPase-2) and stimulates its kinase activity (PFK-2). wikipedia.org The activated PFK-2 domain then catalyzes the synthesis of Fru-2,6-P2 from fructose 6-phosphate. wikipedia.org The resulting increase in Fru-2,6-P2 levels potently activates PFK-1, thereby upregulating the glycolytic pathway. nih.govwikipedia.organnualreviews.org This mechanism demonstrates that Xy5P acts as a crucial signaling molecule that links carbohydrate availability to the stimulation of glycolysis. nih.gov

Table 1: Key Molecules in Xylulose 5-Phosphate-Mediated Fructose 2,6-bisphosphate Production

| Molecule | Role |

| Xylulose 5-phosphate (Xy5P) | Activator of Protein Phosphatase 2A (PP2A) |

| Protein Phosphatase 2A (PP2A) | Dephosphorylates and activates PFK-2/FBPase-2 |

| PFK-2/FBPase-2 | Bifunctional enzyme; kinase activity produces Fru-2,6-P2 |

| Fructose 2,6-bisphosphate (Fru-2,6-P2) | Allosteric activator of Phosphofructokinase-1 (PFK-1) |

| Phosphofructokinase-1 (PFK-1) | Key regulatory enzyme of glycolysis |

Influence on Gene Expression and Transcription Factor Activity

Promotion of ChREBP Transcription Factor

Xylulose 5-phosphate has been identified as a key signaling molecule in the activation of the Carbohydrate Response Element Binding Protein (ChREBP), a crucial transcription factor that regulates the expression of genes involved in glycolysis and lipogenesis in the liver. nih.govfrontiersin.orgdrugbank.com In a state of high carbohydrate intake, increased glucose metabolism leads to elevated levels of Xy5P. nih.gov This accumulation of Xy5P activates protein phosphatase 2A (PP2A). drugbank.combio-rad.com

Activated PP2A then dephosphorylates ChREBP. drugbank.com This dephosphorylation is a critical step for ChREBP's activation, allowing it to translocate from the cytosol into the nucleus. bio-rad.com Once in the nucleus, ChREBP can bind to specific DNA sequences known as carbohydrate response elements (ChoREs) in the promoter regions of its target genes. frontiersin.org This binding promotes the transcription of genes encoding key enzymes for both glycolysis and de novo lipogenesis, effectively converting excess carbohydrates into fatty acids for storage. nih.govfrontiersin.org However, some research has challenged this model, suggesting that glucose 6-phosphate (G6P), not Xy5P, is the essential metabolite for ChREBP activation in the liver and that PP2A activity may be dispensable for this process. nih.gov

Role in Coordinated Lipogenesis Control

Xylulose 5-phosphate acts as a central coordinator in the regulation of lipogenesis, the process of converting carbohydrates into fatty acids. annualreviews.orgnih.gov By activating the transcription factor ChREBP, Xy5P initiates a cascade of gene expression that promotes fat synthesis. nih.govfrontiersin.org The activation of ChREBP by Xy5P-dependent PP2A leads to the increased transcription of lipogenic genes. nih.govnih.gov This demonstrates a direct link between carbohydrate metabolism, specifically the pentose phosphate pathway where Xy5P is an intermediate, and the long-term regulation of fat storage. nih.gov

Interconnections with Other Metabolic Networks and Branches

Link to the D-Glucuronate Catabolic Process

Xylulose 5-phosphate is a key intermediate that connects the D-glucuronate catabolic pathway to the central carbohydrate metabolism. reactome.orgwikipathways.org The breakdown of D-glucuronate proceeds through a series of enzymatic reactions involving intermediates such as L-gulonate, 3-dehydro-L-gulonate, L-xylulose, xylitol (B92547), and D-xylulose. reactome.orgwikipathways.org The final step in this pathway is the phosphorylation of D-xylulose by the enzyme xylulokinase to form D-xylulose 5-phosphate. wikipathways.orgyoutube.com This conversion effectively channels the carbon skeletons from D-glucuronate, which can be derived from the degradation of proteoglycans, into the pentose phosphate pathway and glycolysis. reactome.orgwikipathways.org

Table 2: Enzymes in the D-Glucuronate to D-Xylulose 5-Phosphate Pathway

| Enzyme | Reaction Catalyzed |

| Aldo-keto reductase family 1 member A1 (AKR1A1) | Reduces D-glucuronate to L-gulonate. wikipathways.org |

| Lambda-crystallin homolog (CRYL1) | Dehydrogenates L-gulonate to 3-dehydro-L-gulonate. wikipathways.org |

| Dehydro-L-gulonate decarboxylase (KGPDC) | Decarboxylates 3-dehydro-L-gulonate to L-xylulose. wikipathways.org |

| Dicarbonyl/L-xylulose reductase (DCXR) | Reduces L-xylulose to xylitol. wikipathways.org |

| Sorbitol dehydrogenase (SORD) | Oxidizes xylitol to D-xylulose. wikipathways.org |

| Xylulokinase (XYLB) | Phosphorylates D-xylulose to D-xylulose 5-phosphate. wikipathways.org |

Integration with Glycolysis via Transketolase-Mediated Reactions

Xylulose 5-phosphate serves as a critical link between the pentose phosphate pathway (PPP) and glycolysis through reactions catalyzed by the enzyme transketolase. libretexts.org Transketolase is a key enzyme in the non-oxidative branch of the PPP and facilitates the transfer of a two-carbon unit from a ketose donor to an aldose acceptor. libretexts.org

In one such reversible reaction, transketolase transfers a two-carbon fragment from xylulose 5-phosphate to ribose 5-phosphate, another intermediate of the PPP. libretexts.org This reaction yields the seven-carbon sugar sedoheptulose 7-phosphate and the three-carbon glycolytic intermediate, glyceraldehyde 3-phosphate. libretexts.org

In a second key reaction, transketolase catalyzes the transfer of a two-carbon unit from xylulose 5-phosphate to the four-carbon sugar erythrose 4-phosphate. reactome.org The products of this reaction are fructose 6-phosphate and glyceraldehyde 3-phosphate, both of which are central intermediates in the glycolytic pathway. libretexts.orgreactome.org These transketolase-mediated reactions allow the carbon atoms from pentose sugars to be channeled back into the main pathway of glucose breakdown for energy production or to be used for gluconeogenesis. libretexts.org

Indirect Relationship to the Methylerythritol Phosphate (MEP) Pathway via 1-Deoxy-D-xylulose 5-Phosphate (DXP)

Xylulose 5-phosphate (X5P) does not directly participate in the methylerythritol phosphate (MEP) pathway. However, it is metabolically linked to this pathway through the precursor molecule, 1-deoxy-D-xylulose 5-phosphate (DXP). The MEP pathway, also known as the non-mevalonate pathway, is essential for the biosynthesis of isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), in most bacteria, plant plastids, and some protozoa. researchgate.netnih.gov

The inaugural step of the MEP pathway is the synthesis of DXP. This reaction involves the condensation of two central metabolites: pyruvate (B1213749) and glyceraldehyde 3-phosphate. The enzyme catalyzing this crucial step is 1-deoxy-D-xylulose-5-phosphate synthase (DXS), a thiamine diphosphate (ThDP)-dependent enzyme. nih.govresearchgate.net DXP is then converted to 2-C-methyl-D-erythritol 4-phosphate (MEP) by the enzyme DXP reductoisomerase (DXR), which is considered the first committed step of the pathway. nih.govwikipathways.org

The connection to X5P, an intermediate of the pentose phosphate pathway (PPP), lies in the shared pool of precursor metabolites, particularly glyceraldehyde 3-phosphate. While distinct pathways, the PPP and glycolysis supply the necessary building blocks for DXP synthesis, thereby indirectly linking the metabolic state of central carbon metabolism, where X5P is a key player, to the flux into the MEP pathway. This indirect relationship underscores the metabolic integration between primary carbohydrate metabolism and the specialized biosynthesis of isoprenoids.

Indirect Association with Thiamin Diphosphate and Pyridoxal (B1214274) Phosphate Biosynthesis via DXP

Similar to its relationship with the MEP pathway, xylulose 5-phosphate is indirectly associated with the biosynthesis of two vital cofactors, thiamin diphosphate (ThDP, vitamin B1) and pyridoxal 5'-phosphate (PLP, vitamin B6), through the common precursor, 1-deoxy-D-xylulose 5-phosphate (DXP). In organisms like Escherichia coli, DXP serves as a critical branch-point metabolite, channeling carbon into these distinct biosynthetic routes. caister.comrcsb.orgpnas.org

DXP is a direct precursor for the pyrimidine (B1678525) moiety of thiamin. pnas.orgasm.org The biosynthesis of this essential cofactor, which is required for the activity of key enzymes in central metabolism (including DXP synthase itself), is thus dependent on the availability of DXP.

Furthermore, DXP is also a precursor for the biosynthesis of pyridoxal 5'-phosphate. caister.comrcsb.org PLP is a versatile cofactor involved in a wide array of enzymatic reactions, particularly those associated with amino acid metabolism. The synthesis of both ThDP and PLP from DXP highlights the central role of this molecule at the intersection of primary and secondary metabolism. Consequently, xylulose 5-phosphate, as an integral component of the pentose phosphate pathway that helps supply precursors for DXP, is indirectly linked to the cell's ability to produce these indispensable vitamins. This connection emphasizes the metabolic network's efficiency, where intermediates from central pathways are utilized for the synthesis of essential biomolecules.

Metabolic Significance in Bacterial and Fungal Physiology

Role as an Escherichia coli Metabolite

In Escherichia coli, xylulose 5-phosphate is a key metabolite primarily associated with the pentose phosphate pathway (PPP). It is formed from ribulose 5-phosphate by the action of ribulose-5-phosphate 3-epimerase. As part of the non-oxidative branch of the PPP, X5P serves as a two-carbon donor in reactions catalyzed by transketolase, which is crucial for the interconversion of sugars and the production of precursors for nucleotide and aromatic amino acid biosynthesis.

Beyond its central role in the PPP, research has pointed to the involvement of the yiaK-S operon in the metabolism of endogenously formed L-xylulose in E. coli. nih.gov In this context, L-xylulose can be phosphorylated to L-xylulose-5-phosphate. A putative 3-epimerase, encoded by the yiaR gene, is thought to convert L-xylulose-5-phosphate into L-ribulose-5-phosphate, which can then be further metabolized and enter central metabolic pathways. nih.gov Additionally, the enzyme xylulokinase in E. coli can phosphorylate 1-deoxy-D-xylulose to generate DXP, providing a potential salvage pathway for this important precursor of isoprenoid and vitamin biosynthesis. ebi.ac.uk

Pentose Phosphoketolase Pathway in Lactic Acid Bacteria and Bifidobacteria

In many lactic acid bacteria (LAB) and bifidobacteria, xylulose 5-phosphate is a key substrate in a central metabolic route known as the phosphoketolase pathway (PKP) or "bifid shunt". caister.comedscl.inclasado.com This pathway is a hallmark of heterofermentative metabolism in these bacteria. The central enzyme, phosphoketolase, cleaves X5P in the presence of inorganic phosphate into glyceraldehyde 3-phosphate (GAP) and acetyl phosphate. nih.gov

This cleavage is a pivotal step in the metabolism of pentoses and, in some cases, hexoses. The GAP produced enters the lower part of the glycolytic pathway to be converted to lactate (B86563), while acetyl phosphate can be converted to acetate (B1210297), yielding ATP, or reduced to ethanol (B145695). nih.govresearchgate.net This pathway is distinct from the pentose phosphate pathway that utilizes transketolase and transaldolase for sugar interconversions.

Bifidobacteria, in particular, possess a unique fructose-6-phosphate (B1210287) phosphoketolase pathway where the phosphoketolase enzyme can utilize both fructose 6-phosphate and xylulose 5-phosphate as substrates. researchgate.netnih.gov This dual specificity is a key feature of their carbohydrate metabolism. ebi.ac.uk The phosphoketolase pathway in these bacteria is highly efficient for the fermentation of various carbohydrates found in their respective environments. caister.comrcsb.org

Comparative Metabolic Roles Across Diverse Organisms (e.g., Saccharomyces cerevisiae, Homo sapiens)

The metabolic role of xylulose 5-phosphate, while centered on the pentose phosphate pathway, exhibits distinct functions and regulatory significance across different organisms.

Saccharomyces cerevisiae

In the yeast Saccharomyces cerevisiae, xylulose 5-phosphate is an essential intermediate in the pentose phosphate pathway. While this yeast cannot naturally utilize xylose efficiently, engineered strains capable of xylose metabolism rely on converting xylose into xylulose, which is then phosphorylated by xylulokinase to form xylulose 5-phosphate. nih.govplos.org This intermediate then enters the non-oxidative pentose phosphate pathway, where it is converted by transketolase and transaldolase into glycolytic intermediates, thus linking pentose sugar metabolism to central carbon pathways for processes like ethanol production. nih.govplos.org Therefore, the efficient channeling of xylulose 5-phosphate into glycolysis is a critical aspect of metabolic engineering strategies for biofuel production from lignocellulosic biomass in yeast. plos.orgresearchgate.net

Homo sapiens

In humans, xylulose 5-phosphate is also a key intermediate in the pentose phosphate pathway. It is formed from D-xylulose via the action of xylulokinase, an enzyme in the glucuronate-xylulose pathway. wikipathways.orgnih.gov Beyond its role as a metabolic intermediate, xylulose 5-phosphate has emerged as an important signaling molecule in the regulation of carbohydrate and lipid metabolism. It acts as an allosteric activator of protein phosphatase 2A (PP2A). wikipedia.org This activation leads to the dephosphorylation and subsequent activation of the kinase domain of the bifunctional enzyme PFK-2/FBPase-2. This, in turn, increases the levels of fructose 2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1, a key rate-limiting enzyme in glycolysis. wikipedia.org By this mechanism, an increase in xylulose 5-phosphate levels signals high carbohydrate availability and upregulates the flux through glycolysis and promotes lipogenesis. nih.gov

Interactive Data Table: Key Enzymes and Pathways Involving Xylulose 5-Phosphate

| Feature | Escherichia coli | Lactic Acid Bacteria / Bifidobacteria | Saccharomyces cerevisiae | Homo sapiens |

|---|---|---|---|---|

| Primary Pathway | Pentose Phosphate Pathway | Phosphoketolase Pathway | Pentose Phosphate Pathway | Pentose Phosphate Pathway, Glucuronate-Xylulose Pathway |

| Key Enzyme | Transketolase, Ribulose-5-phosphate 3-epimerase | Phosphoketolase | Transketolase, Xylulokinase (in engineered strains) | Transketolase, Xylulokinase |

| Primary Role | Precursor synthesis (nucleotides, amino acids) | Energy production (heterofermentation) | Linking pentose and hexose (B10828440) metabolism | Metabolic intermediate and signaling molecule |

| Regulatory Function | - | - | - | Activates Protein Phosphatase 2A, upregulates glycolysis and lipogenesis |

Enzymology and Reaction Mechanisms Associated with Xylulose 5 Phosphate

Enzymes Directly Acting on Xylulose 5-Phosphate

The primary enzymes that catalyze reactions involving xylulose 5-phosphate are Ribulose-5-phosphate Epimerase, Phosphopentose Isomerase, and Transketolase. These enzymes are responsible for the interconversion of pentose (B10789219) phosphates and the transfer of carbon units, linking the PPP with glycolysis. creative-proteomics.comwikipedia.org

Ribulose-5-phosphate Epimerase (EC 5.1.3.1)

Ribulose-5-phosphate 3-epimerase (RPE) is a vital enzyme that catalyzes the reversible interconversion of D-ribulose 5-phosphate (Ru5P) and D-xylulose 5-phosphate (Xu5P). nih.govwikipedia.orgreactome.org This reaction is a critical step in the non-oxidative phase of the pentose phosphate (B84403) pathway and the Calvin cycle in plants. wikipedia.orgebi.ac.uk The enzyme is classified as an epimerase, acting on carbohydrates and their derivatives. wikipedia.org In humans, RPE is encoded by the RPE gene and functions as a metalloprotein. wikipedia.org The enzyme has a TIM barrel structure and is typically composed of identical subunits. wikipedia.orgwikipedia.org

The conversion of D-ribulose 5-phosphate to D-xylulose 5-phosphate is an epimerization reaction that involves the inversion of the stereochemical configuration at the third carbon atom. vaia.com The reaction proceeds through a cis-enediolate intermediate, facilitated by an acid-base catalytic mechanism. nih.govwikipedia.org In human RPE, two aspartic acid residues, positioned within the active site, act as the proton donor and acceptor. nih.govnih.gov One aspartate residue abstracts a proton from the C3 atom of D-ribulose 5-phosphate, leading to the formation of the cis-enediolate intermediate. nih.gov The subsequent reprotonation at the same carbon atom, but from the opposite face, results in the formation of D-xylulose 5-phosphate. nih.govebi.ac.uk

The active site of human RPE contains a buried, octahedrally coordinated Fe2+ ion that is crucial for catalysis. nih.govnih.gov This metal ion is thought to stabilize the negatively charged intermediate formed during the reaction. ebi.ac.uk Mutagenesis studies have shown that specific amino acid residues, such as Ser-10, L12, and M72 in human RPE, are important for enzymatic activity. nih.govnih.gov

The reaction catalyzed by Ribulose-5-phosphate Epimerase is reversible and operates near equilibrium. nih.gov This means that the direction of the reaction is primarily driven by the relative concentrations of the substrate and product. researchgate.net Studies in rat liver have shown that the ratio of xylulose 5-phosphate to ribulose 5-phosphate remains close to the equilibrium constant of the reaction, even with significant changes in the total concentration of these metabolites under different dietary conditions. nih.gov This near-equilibrium nature allows the enzyme to efficiently buffer the pools of pentose phosphates, responding quickly to the metabolic needs of the cell. wiley.com

Table 1: Tissue Content of Pentose Phosphates in Rat Liver Under Different Dietary States

| Dietary State | Xylulose 5-Phosphate (nmol/g) | Ribulose 5-Phosphate (nmol/g) | [Xy5P]/[Ru5P] Ratio |

|---|---|---|---|

| 48 h Starved | 3.8 ± 0.3 | 3.4 ± 0.3 | 1.12 ± 0.07 |

| Ad Libitum Fed | 8.6 ± 0.3 | 5.8 ± 0.2 | 1.48 ± 0.04 |

| Low-Fat Meal Fed | 66.3 ± 8.3 | 37.1 ± 5.3 | 1.78 ± 0.03 |

Data from a study on rat liver tissue, presented as mean ± standard error. nih.gov

The activity of Ribulose-5-phosphate Epimerase has a significant impact on the distribution of carbon flux between the pentose phosphate pathway and other central metabolic pathways like glycolysis. By controlling the level of xylulose 5-phosphate, the enzyme influences the rate of reactions catalyzed by transketolase, which uses xylulose 5-phosphate as a substrate. frontiersin.org This, in turn, affects the production of glyceraldehyde 3-phosphate and fructose (B13574) 6-phosphate, which are intermediates of glycolysis. wikipedia.orgfrontiersin.org

In biotechnological applications, modulating the activity of RPE can be a strategy to redirect carbon flux towards the synthesis of desired products. For instance, in Bacillus subtilis, inactivating RPE has been shown to reduce the consumption of ribulose 5-phosphate, thereby enhancing the carbon flux towards the biosynthesis of riboflavin, for which ribulose 5-phosphate is a key precursor. frontiersin.org This demonstrates the critical role of RPE in governing the flow of carbon through central metabolism.

Phosphopentose Isomerase

Phosphopentose isomerase, also known as ribose-5-phosphate (B1218738) isomerase (RPI), is an enzyme that catalyzes the reversible isomerization of ribulose 5-phosphate to ribose 5-phosphate. vaia.comlibretexts.org While its primary substrate in the forward direction is ribulose 5-phosphate, the reversible nature of the reaction means it also acts on ribose 5-phosphate. This enzyme plays a crucial role in the non-oxidative phase of the pentose phosphate pathway by providing ribose 5-phosphate, a precursor for the synthesis of nucleotides and nucleic acids. libretexts.orgnumberanalytics.com The reaction involves the conversion of a ketose (ribulose 5-phosphate) to an aldose (ribose 5-phosphate) through the rearrangement of the carbonyl group from the C2 to the C1 position. vaia.com

Transketolase (EC 2.2.1.1)

Transketolase is a key enzyme in the non-oxidative branch of the pentose phosphate pathway that utilizes xylulose 5-phosphate as a two-carbon donor. wikipedia.orgebi.ac.uk This enzyme, which requires thiamine (B1217682) pyrophosphate (TPP) and a divalent metal cation as cofactors, catalyzes the reversible transfer of a two-carbon ketol unit from a ketose phosphate to an aldose phosphate. ebi.ac.ukqmul.ac.uk

In one of its primary reactions, transketolase transfers a two-carbon fragment from xylulose 5-phosphate to ribose 5-phosphate, yielding sedoheptulose (B1238255) 7-phosphate and glyceraldehyde 3-phosphate. wikipedia.orgebi.ac.uk In a second reaction, transketolase can transfer a two-carbon unit from xylulose 5-phosphate to erythrose 4-phosphate, producing fructose 6-phosphate and glyceraldehyde 3-phosphate. wikipedia.orgwikidoc.org These reactions provide a crucial link between the pentose phosphate pathway and glycolysis. ebi.ac.uk The mechanism involves the deprotonation of the TPP cofactor, which then attacks the carbonyl carbon of xylulose 5-phosphate, leading to the cleavage of the C2-C3 bond and the formation of a covalently bound intermediate. wikipedia.orgwikidoc.org

Table 2: Reactions Catalyzed by Transketolase Involving Xylulose 5-Phosphate

| Donor Substrate | Acceptor Substrate | Product 1 | Product 2 |

|---|---|---|---|

| D-Xylulose 5-phosphate | D-Ribose 5-phosphate | Sedoheptulose 7-phosphate | D-Glyceraldehyde 3-phosphate |

| D-Xylulose 5-phosphate | D-Erythrose 4-phosphate | Fructose 6-phosphate | D-Glyceraldehyde 3-phosphate |

Based on established transketolase reaction mechanisms. wikipedia.orgwikidoc.org

Function as a Two-Carbon Ketone Group Donor

In the non-oxidative phase of the pentose phosphate pathway, D-xylulose 5-phosphate serves as a donor of a two-carbon ketonic group in reactions catalyzed by transketolase. wikipedia.org This process is fundamental for the synthesis of essential biomolecules, including nucleotides and aromatic amino acids. The transketolase enzyme facilitates the transfer of a glycoaldehyde fragment from a ketose, such as xylulose 5-phosphate, to an aldose. cornell.eduwikidoc.org For instance, transketolase can transfer a two-carbon unit from xylulose 5-phosphate to ribose 5-phosphate, resulting in the formation of sedoheptulose 7-phosphate and glyceraldehyde 3-phosphate. cornell.eduwikidoc.org

Interplay with Glycolytic Metabolism

Xylulose 5-phosphate is intricately linked with glycolytic metabolism. nih.gov It can be produced from the glycolytic intermediates glyceraldehyde 3-phosphate and fructose 6-phosphate through a transketolase reaction. nih.gov Furthermore, the products of the phosphoketolase pathway, which utilizes xylulose 5-phosphate, can enter the glycolytic pathway. nih.gov For example, glyceraldehyde 3-phosphate produced from xylulose 5-phosphate can directly enter glycolysis. asm.orgasm.org This connection allows for the redirection of carbon flux between the pentose phosphate pathway and glycolysis, providing metabolic plasticity to the cell. tandfonline.com

Xylulose 5-Phosphate/Fructose 6-Phosphate Phosphoketolase (Xfp)

Xylulose 5-phosphate/fructose 6-phosphate phosphoketolase (Xfp) is a key enzyme that was initially thought to be confined to bacteria but has since been identified in fungi. nih.govnih.gov This enzyme is a phosphoketolase, a class of thiamine diphosphate-dependent enzymes, and plays a central role in the carbohydrate metabolism of various organisms, including heterofermentative bacteria. tandfonline.comtandfonline.comnih.gov

Catalytic Formation of Acetyl Phosphate and Glyceraldehyde 3-Phosphate

Xfp catalyzes the phosphorolytic cleavage of xylulose 5-phosphate in the presence of inorganic phosphate (Pi) to produce acetyl phosphate and glyceraldehyde 3-phosphate. nih.govasm.orgasm.org This reaction is a key step in the phosphoketolase pathway. nih.gov The acetyl phosphate generated can then be utilized by acetate (B1210297) kinase to produce ATP and acetate, providing an alternative route for energy generation. asm.orgasm.orgclemson.edu

Biochemical Characterization of Dual Substrate Specificity

A notable feature of many Xfp enzymes is their dual substrate specificity, as they can utilize both xylulose 5-phosphate and fructose 6-phosphate as substrates. nih.govnih.gov When acting on fructose 6-phosphate, the enzyme produces acetyl phosphate and erythrose 4-phosphate. nih.govasm.org The kinetic parameters, including the Michaelis constant (Km), can vary between the two substrates. For example, the Xfp from Bifidobacterium lactis exhibits Km values of 45 mM for xylulose 5-phosphate and 10 mM for fructose 6-phosphate. nih.gov This dual specificity allows the enzyme to integrate metabolites from different points in carbohydrate metabolism.

Kinetic Properties, Including Substrate Cooperativity

While some bacterial Xfp enzymes follow Michaelis-Menten kinetics, studies on eukaryotic Xfp, such as the one from Cryptococcus neoformans (Xfp2), have revealed more complex kinetic behavior, including substrate cooperativity. nih.govasm.org This means that the binding of one substrate molecule to the enzyme influences the binding of subsequent substrate molecules. The plots of reaction velocity versus substrate concentration for C. neoformans Xfp2 are sigmoidal, which is characteristic of cooperative binding. nih.govasm.org This cooperativity can be positive or negative. For instance, in Anabaena sp., fructose 6-phosphate exhibits positive cooperativity, while inorganic phosphate shows negative cooperativity. tandfonline.comtandfonline.com The Hill equation is often used to analyze the kinetic data of enzymes displaying cooperativity. nih.gov

Allosteric Regulation by Metabolic Effectors

The activity of Xfp can be modulated by allosteric effectors, which are molecules that bind to the enzyme at a site distinct from the active site, causing a conformational change that alters the enzyme's activity. nih.govasm.org The eukaryotic Xfp from C. neoformans (Xfp2) is subject to allosteric regulation. It is inhibited by ATP, phosphoenolpyruvate (B93156) (PEP), and oxaloacetic acid (OAA), and activated by AMP. nih.govnih.govasm.org ATP is a particularly potent inhibitor, with a half-maximal inhibitory concentration (IC50) of 0.6 mM. nih.govasm.org Interestingly, PEP and OAA appear to share the same or overlapping allosteric binding sites, which are separate from the ATP binding site. nih.gov In contrast, the Xfp from Lactobacillus plantarum is also allosterically inhibited by PEP and OAA but is not affected by AMP or ATP. nih.gov This differential regulation suggests that the allosteric control of Xfp is adapted to the specific metabolic context of the organism. nih.gov

Table 1: Kinetic Parameters of Xfp from Bifidobacterium lactis This table is interactive. Users can sort and filter the data.

| Substrate | Apparent Km (mM) | Estimated Vmax (μmol/min/mg) |

|---|---|---|

| D-Xylulose 5-phosphate | 45 ± 3 | 27 |

| D-Fructose 6-phosphate | 10 ± 1 | 5.2 |

Data from nih.gov

Table 2: Allosteric Regulation of Xfp from Cryptococcus neoformans and Lactobacillus plantarum This table is interactive. Users can sort and filter the data.

| Effector | Effect on C. neoformans Xfp2 | Effect on L. plantarum Xfp |

|---|---|---|

| ATP | Inhibition nih.govnih.govasm.org | No effect nih.gov |

| AMP | Activation nih.govnih.govasm.org | No effect nih.gov |

| PEP | Inhibition nih.govnih.govasm.org | Inhibition nih.gov |

| OAA | Inhibition nih.govnih.govasm.org | Inhibition nih.gov |

| Glyoxylate | Inhibition clemson.edu | Inhibition nih.govasm.org |

Data from nih.govnih.govasm.orgnih.govclemson.eduasm.org

Occurrence and Characteristics in Eukaryotic Systems

Xylulose 5-phosphate (X5P) is a key intermediate in the pentose phosphate pathway (PPP) in eukaryotic organisms. It is a phosphorylated ketopentose sugar that plays a vital role in cellular metabolism. In eukaryotes, X5P is primarily formed from ribulose 5-phosphate through the action of the enzyme ribulose-5-phosphate epimerase. This reaction connects the oxidative and non-oxidative branches of the PPP.

The significance of X5P in eukaryotic systems extends to its role in regulating glycolysis. It acts as a signaling molecule that activates protein phosphatase 2A, which in turn dephosphorylates and activates the bifunctional enzyme phosphofructokinase 2/fructose-2,6-bisphosphatase (PFK-2/FBPase-2). This activation leads to an increase in the levels of fructose 2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1, a key regulatory enzyme of glycolysis.

Furthermore, the methyl-D-erythritol 4-phosphate (MEP) pathway, which utilizes 1-deoxy-D-xylulose 5-phosphate (a related compound), is predominantly found in bacteria, some protozoa, and in the plastids of photosynthetic eukaryotes like plants. mdpi.comfrontiersin.org While most eukaryotes, including fungi and animals, primarily use the mevalonate (B85504) (MVA) pathway for isoprenoid biosynthesis in the cytosol, the MEP pathway's presence in the plastids of plants highlights a compartmentalized metabolism where both pathways coexist. mdpi.comfrontiersin.org There have been successful efforts to engineer the DXP pathway into the eukaryotic cytosol of organisms like Saccharomyces cerevisiae, which naturally lack it. nih.gov

Enzymes Involved in Related 1-Deoxy-D-xylulose 5-Phosphate (DXP) Metabolism (Branch Point)

1-Deoxy-D-xylulose 5-Phosphate Synthase (DXPS)

1-Deoxy-D-xylulose 5-phosphate synthase (DXPS) is a crucial enzyme that catalyzes the first and rate-limiting step of the MEP pathway. mdpi.commdpi.comnih.gov This pathway is essential for the biosynthesis of isoprenoid precursors in most bacteria, some protozoa like the malaria parasite Plasmodium falciparum, and plant plastids. mdpi.comacs.orgnih.govnih.gov DXPS catalyzes the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate (D-GAP) to produce 1-deoxy-D-xylulose 5-phosphate (DXP). nih.govnih.gov The product, DXP, is a critical branch-point metabolite, serving as a precursor for the synthesis of not only isoprenoids but also essential cofactors like thiamin (vitamin B1) and pyridoxal (B1214274) phosphate (vitamin B6). acs.orgnih.govbiorxiv.org

The enzyme is a target for the development of novel antimicrobial and antimalarial drugs because the MEP pathway is absent in humans, who rely on the mevalonate pathway for isoprenoid synthesis. mdpi.comacs.orgnih.govnih.gov

The catalytic activity of DXPS is dependent on the cofactor thiamin diphosphate (B83284) (ThDP), also known as thiamine pyrophosphate (TPP). nih.govbiorxiv.orgebi.ac.uk DXPS belongs to the family of ThDP-dependent enzymes, which are involved in a variety of metabolic pathways. ebi.ac.uk The reaction mechanism involves the decarboxylation of pyruvate and the subsequent condensation of the resulting two-carbon unit with D-GAP. nih.govnih.gov

The catalytic cycle begins with the reaction of pyruvate with the thiazolium ring of ThDP, leading to the formation of a covalent intermediate known as C2α-lactylthiamin diphosphate (LThDP). mdpi.comfrontiersin.org This intermediate is a key feature of the DXPS catalytic mechanism.

Unlike many other ThDP-dependent enzymes that follow a ping-pong or ordered kinetic mechanism, DXPS exhibits a unique random sequential mechanism. acs.orgnih.govnih.govusf.edu This means that either of the substrates, pyruvate or D-glyceraldehyde 3-phosphate, can bind to the enzyme first, and both substrates must be bound to the enzyme before any products are released. nih.govusf.edu Kinetic and tryptophan fluorescence analyses have demonstrated that both the donor (pyruvate) and acceptor (D-GAP) substrates bind reversibly and independently to the enzyme. nih.gov This random binding order is a distinguishing feature of DXPS catalysis. acs.orgnih.govnih.gov However, some studies suggest a preferred order with pyruvate binding first. nih.govnih.gov

A critical and distinctive aspect of the DXPS reaction mechanism is the formation of a stable ternary complex consisting of the enzyme, the LThDP intermediate, and the second substrate, D-GAP. acs.orgnih.gov The LThDP intermediate, formed from pyruvate and ThDP, is remarkably stable on the enzyme in the absence of D-GAP. acs.orgnih.govpnas.org The binding of D-GAP to the enzyme-LThDP complex is the trigger for the subsequent decarboxylation of the LThDP intermediate. mdpi.comacs.org This binding induces a conformational change that facilitates the release of carbon dioxide and the formation of the enamine intermediate, which then reacts with D-GAP to produce DXP. mdpi.comnih.gov The rate of decarboxylation is significantly accelerated, by at least 600-fold, upon the formation of this ternary complex. researchgate.net This ligand-gated mechanism, where the binding of D-GAP activates the decarboxylation step, sets DXPS apart from other ThDP-dependent enzymes. biorxiv.orgacs.orgresearchgate.net

The active site of DXPS is located at the interface of domain I and domain II of a single monomer, which is a departure from other ThDP-dependent enzymes where the active site is often at the dimer interface. mdpi.commdpi.com The active site is notably large, which is consistent with its ability to accommodate both substrates simultaneously and its catalytic promiscuity. acs.orgresearchgate.netresearchgate.netacs.org

The thiamin diphosphate cofactor is deeply buried within the active site of each monomer, with the C-2 atom of its thiazolium ring exposed to the substrate-binding pocket. mdpi.com The binding of ThDP is crucial for the structural integrity and function of the enzyme. The absence of the cofactor can lead to conformational changes, resulting in disordered loops near the active site. nih.govnih.gov Several conserved residues are critical for cofactor binding and catalysis. For instance, in Mycobacterium tuberculosis DXPS, the inhibitor butylacetylphosphonate, which mimics the LThDP intermediate, interacts with the catalytically important His40 residue and other conserved active site residues. mdpi.com An active site network of residues is proposed to stabilize the long-lived LThDP intermediate, and the binding of D-GAP disrupts this network, leading to the activation of LThDP for decarboxylation. biorxiv.orgacs.org

Table of Key Residues and Their Roles in DXPS

| Residue (example from M. tuberculosis) | Role in Catalysis | Reference |

| His40 | Interacts with the LThDP intermediate/inhibitor mimic. | mdpi.com |

| Arg420, Arg478, Tyr392 (in E. coli) | Implicated in substrate binding and catalysis. | researchgate.net |

| Active Site Network Residues | Stabilize the LThDP intermediate before D-GAP binding. | biorxiv.orgacs.org |

Conformational Dynamics During Catalysis

Upon binding of TPP and the subsequent binding of a divalent cation like Ca2+, these loops adopt a defined, more rigid conformation. nih.gov One loop acts as a flap, closing over the diphosphate binding site and interacting with residues from the second subunit of the homodimer. nih.gov This interaction stabilizes the loops in a "closed" conformation, effectively preparing the active site for substrate binding and catalysis. nih.govwikidoc.orgwikipedia.org This mechanism allows the active site to be accessible and then secured without requiring a significant rearrangement of the entire protein. wikidoc.orgwikipedia.org

Studies on transketolase from various sources, including Saccharomyces cerevisiae, indicate that the active site appears to be pre-organized for catalysis, and significant conformational changes during the reaction are unlikely. pnas.org The binding of the donor substrate, such as xylulose 5-phosphate, and the formation of the key covalent intermediate occur without causing large structural alterations in the enzyme. pnas.org However, the substrates themselves must adopt a slightly extended conformation to fit into the narrow active site channel. wikidoc.orgwikipedia.org This structural constraint prevents the donor and acceptor substrates from binding simultaneously. wikidoc.orgwikipedia.org The dynamic nature of specific active site regions, mediated by networks of interacting residues, plays a role in stabilizing the enzyme and can be influential in both natural function and engineered variants. ucl.ac.uk

Kinetic Characterization and Enzyme Parameters

Transketolase follows a Ping Pong Bi Bi reaction mechanism, where a product is released between the addition of the two substrates (the donor and acceptor ketose/aldose pair). royalsocietypublishing.orgrsc.org The kinetic parameters of transketolase have been determined for various organisms, with xylulose 5-phosphate (X5P) serving as a primary donor substrate. The Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, and the catalytic rate constant (kcat) are key parameters. For transketolase, xylulose 5-phosphate generally demonstrates a high binding affinity compared to other substrates. royalsocietypublishing.org

Table 1: Kinetic Parameters of Transketolase with Xylulose 5-Phosphate (X5P)

| Organism | Km for X5P (mM) | kcat/Km for X5P (s-1mM-1) | Reference |

|---|---|---|---|

| Rat Liver / Hepatoma 3924A | 0.5 | Not Reported | nih.gov |

| Escherichia coli | 0.16 | Not Reported | researchgate.net |

| Bacillus methanolicus (TKTC) | Not Reported | 264 | d-nb.info |

| Bacillus methanolicus (TKTP) | Not Reported | 231 | d-nb.info |

| Rat (Arg433-->Ala mutant) | 2.82 (approx. 11.5-fold higher than wild-type) | <1% of wild-type | nih.gov |

1-Deoxy-D-xylulose 5-Phosphate Reductoisomerase (DXR/IspC)

1-Deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), also known as IspC, is a key enzyme in the non-mevalonate or methylerythritol 4-phosphate (MEP) pathway. nih.govscielo.br This pathway is essential for the synthesis of isoprenoid precursors in most bacteria, protozoa, and plants, but is absent in mammals. nih.govacs.org DXR catalyzes the first committed step of the MEP pathway, making it an attractive target for the development of novel antimicrobial agents. nih.govresearchgate.net

Cofactor Requirements (NADPH, Mg²⁺) for Enzymatic Activity

The enzymatic activity of DXR is strictly dependent on the presence of specific cofactors. oup.com The reduction step of the catalytic mechanism requires a hydride donor, which is exclusively provided by Nicotinamide (B372718) Adenine (B156593) Dinucleotide Phosphate (NADPH). nih.govoup.com The enzyme cannot utilize NADH as a substitute. oup.com The binding of NADPH is a crucial part of the catalytic cycle, with some studies suggesting an ordered mechanism where NADPH binds before the DXP substrate. acs.org

In addition to NADPH, DXR requires a divalent metal cation for its activity. researchgate.netportlandpress.comanr.fr The most common and effective cation is magnesium (Mg²⁺). google.comnih.govnih.gov However, other divalent cations such as manganese (Mn²⁺) and cobalt (Co²⁺) can also support enzymatic activity, sometimes even resulting in higher activity than Mg²⁺. researchgate.netoup.comnih.gov The metal ion is typically coordinated in the active site, where it plays a role in substrate binding and catalysis. google.comresearchgate.net The complete absence of these divalent cations, for instance through the addition of a chelating agent like EDTA, results in the total loss of enzyme activity. oup.com

Biosynthesis and Chemoenzymatic Synthesis Methodologies

In Vivo Biosynthetic Routes

In living organisms, 5-O-phosphonato-L-xylulose is synthesized through specific enzymatic pathways that are part of broader metabolic networks.

Enzymatic Pathways from D-Xylose and Polyphosphate

While the direct in vivo synthesis of this compound from D-xylose and polyphosphate is not a primary described pathway, the enzymatic components for a similar synthesis of its D-isomer, D-xylulose-5-phosphate, are well-established. nih.govwikipedia.org Prokaryotes often utilize an isomerase pathway where xylose isomerase directly converts D-xylose to D-xylulose. wikipedia.org Subsequently, xylulokinase phosphorylates D-xylulose to D-xylulose-5-phosphate. nih.govwikipedia.org This process is a key step connecting xylose metabolism to the pentose (B10789219) phosphate (B84403) pathway. wikipedia.org The synthesis of the L-isomer would necessitate an L-specific xylulokinase.

Formation via the D-Glucuronate Catabolism Pathway

In animals, the catabolism of D-glucuronate leads to the formation of L-xylulose, a direct precursor to this compound. nih.govreactome.org This pathway, sometimes referred to as the glucuronate-xylulose-pentose phosphate pathway, involves a series of enzymatic reactions. nih.gov D-glucuronate is first reduced to L-gulonate, which is then dehydrogenated to 3-keto-L-gulonate. nih.govreactome.org Decarboxylation of 3-keto-L-gulonate yields L-xylulose. nih.gov Finally, L-xylulokinase catalyzes the phosphorylation of L-xylulose at the C5 position, using ATP as the phosphate donor, to produce this compound (L-xylulose-5-phosphate). wikipedia.org This enzyme is classified under EC 2.7.1.53 and plays a crucial role in the interconversion of pentoses and glucuronate. wikipedia.org

The key enzymatic steps in the formation of L-xylulose from D-glucuronate are summarized in the table below.

| Step | Substrate | Enzyme | Product | Organism Type |

| 1 | D-Glucuronate | D-glucuronate reductase | L-Gulonate | Animals nih.gov |

| 2 | L-Gulonate | L-gulonate-3-dehydrogenase | 3-Keto-L-gulonate | Animals nih.gov |

| 3 | 3-Keto-L-gulonate | 3-keto-L-gulonate decarboxylase | L-Xylulose | Animals nih.gov |

| 4 | L-Xylulose | L-xylulokinase | This compound | General wikipedia.org |

Synthetic Enzymatic Pathways and In Vitro Biosystems

The limitations of in vivo production, such as the inability of negatively charged sugar phosphates to be secreted across cell membranes, have spurred the development of in vitro synthetic biosystems. nih.gov These systems offer greater control over reaction conditions and product purity.

Enzyme-Catalyzed Phosphorylation of Xylulose Isomers

The synthesis of phosphorylated xylulose isomers, including this compound, can be achieved through the direct enzymatic phosphorylation of the corresponding xylulose isomer. scispace.com L-xylulokinase specifically catalyzes the transfer of a phosphate group from ATP to L-xylulose, yielding this compound and ADP. wikipedia.org This reaction is highly specific and is a cornerstone of both in vivo and in vitro synthesis methods. The enzyme belongs to the transferase family, specifically phosphotransferases that act on an alcohol group as the acceptor. wikipedia.org

Development of Multi-Enzyme Cascade Reactions for Phosphorylated Ketopentoses

Multi-enzyme cascade reactions provide an efficient one-pot synthesis method for phosphorylated ketopentoses. nih.govacib.at These systems integrate several enzymatic steps to convert a simple starting material into a complex product without the need for isolating intermediates. nih.gov For the synthesis of D-xylulose-5-phosphate, a two-enzyme cascade has been developed using xylose isomerase and xylulokinase. nih.gov A similar cascade for the L-isomer could be envisioned, provided an appropriate L-xylose isomerase or an alternative enzyme for L-xylulose production is available. These cascades can be designed to be performed either sequentially or simultaneously. acib.at

An example of a potential multi-enzyme cascade for this compound is outlined below.

| Step | Reaction | Enzyme |

| 1 | L-Arabinose -> L-Ribulose | L-arabinose isomerase |

| 2 | L-Ribulose -> L-Xylulose | L-ribulose-3-epimerase researchgate.net |

| 3 | L-Xylulose + ATP -> this compound + ADP | L-xylulokinase wikipedia.org |

| 4 | ADP + Phosphate Donor -> ATP | ATP Regeneration System |

Strategies for In Situ ATP Regeneration in Synthetic Systems

A significant challenge in synthetic enzymatic phosphorylation is the high cost of the phosphate donor, ATP. mdpi.com To address this, various in situ ATP regeneration systems have been developed. These systems continuously replenish ATP from ADP, which is a byproduct of the phosphorylation reaction. mdpi.comcsic.es

Commonly used ATP regeneration systems include:

Acetate (B1210297) Kinase/Acetyl Phosphate: Acetate kinase transfers a phosphate group from acetyl phosphate to ADP. nih.govbiorxiv.org

Pyruvate (B1213749) Kinase/Phosphoenolpyruvate (B93156): Pyruvate kinase utilizes the high-energy phosphate bond of phosphoenolpyruvate to phosphorylate ADP. sci-hub.se

Polyphosphate Kinase/Polyphosphate: Polyphosphate kinases use inexpensive polyphosphate as the phosphoryl donor to regenerate ATP from ADP or even AMP. nih.govnih.govmdpi.com

The use of polyphosphate kinase from Thermotoga maritima has shown particular promise, as it exhibits promiscuous activity and can sometimes eliminate the need for a separate ATP regeneration enzyme in the cascade. nih.gov The selection of an appropriate ATP regeneration system is crucial for the economic feasibility of large-scale chemoenzymatic synthesis of this compound.

Optimization of Reaction Conditions for Enhanced Yield and Efficiency

The successful chemoenzymatic synthesis of this compound hinges on the precise control and optimization of reaction conditions to maximize the yield and efficiency of the key enzymatic step: the phosphorylation of L-xylulose. This reaction is catalyzed by the enzyme L-xylulokinase, which transfers a phosphate group from a donor molecule, typically adenosine (B11128) triphosphate (ATP), to the C5 hydroxyl group of L-xylulose. Research has focused on elucidating the optimal parameters for this enzymatic conversion, including pH, temperature, and the concentrations of substrates and cofactors.

Enzymatic Phosphorylation of L-xylulose

The core of the chemoenzymatic synthesis is the phosphorylation of L-xylulose, a reaction catalyzed by L-xylulokinase. In a notable study, a silent gene from Escherichia coli encoding a highly specific L-xylulose kinase was activated and characterized. The purified enzyme demonstrated high specificity for L-xylulose and was instrumental in the synthesis of L-xylulose-5-phosphate. nih.gov

The reaction can be represented as: L-xylulose + ATP → this compound + ADP

To ensure a continuous supply of the phosphate donor ATP, which is converted to adenosine diphosphate (B83284) (ADP) during the reaction, an ATP regeneration system is often coupled with the primary reaction. A common and effective system involves the use of phosphoenolpyruvate (PEP) and pyruvate kinase (PK). Pyruvate kinase catalyzes the transfer of a phosphate group from PEP to ADP, regenerating ATP and producing pyruvate as a byproduct. This coupled system maintains a high ATP/ADP ratio, driving the phosphorylation of L-xylulose towards completion.

Key Optimization Parameters

Temperature: While specific studies on the optimal temperature for L-xylulose kinase are not extensively detailed in the provided context, enzymatic reactions generally have an optimal temperature at which they exhibit maximum activity. For instance, in a study on the biosynthesis of the enantiomer D-xylulose-5-phosphate, the reaction was optimized at 45°C. vt.edu It is common practice in chemoenzymatic synthesis to balance enzyme stability and activity, as excessively high temperatures can lead to denaturation and loss of function.

Substrate and Cofactor Concentrations: The concentrations of the substrates, L-xylulose and ATP, as well as the essential cofactor magnesium ions (Mg²⁺), are crucial for maximizing the reaction rate. The Michaelis-Menten constant (Km) is a key indicator of the affinity of an enzyme for its substrate. For the L-xylulose kinase from E. coli, the Km for L-xylulose is 0.8 mM. nih.gov This indicates that the enzyme has a high affinity for its substrate. The corresponding maximum reaction velocity (Vmax) was found to be 33 µmol/min/mg of the purified enzyme. nih.gov

For comparison, studies on D-xylulokinase from Mucor circinelloides reported a Km of 0.29 mM for D-xylulose and 0.51 mM for ATP, highlighting the high affinity for both the sugar and the phosphate donor. nih.govoup.com While these values are for the D-enantiomer, they provide a valuable reference for the approximate concentration ranges that would be effective for the synthesis of this compound.

The table below summarizes the key kinetic parameters and optimal conditions for L-xylulokinase.

| Parameter | Optimal Value/Range | Enzyme Source |

| pH | 8.4 | Escherichia coli nih.gov |

| Km for L-xylulose | 0.8 mM | Escherichia coli nih.gov |

| Vmax | 33 µmol/min/mg | Escherichia coli nih.gov |

| Km for D-xylulose (Reference) | 0.29 mM | Mucor circinelloides nih.govoup.com |

| Km for ATP (Reference) | 0.51 mM | Mucor circinelloides nih.govoup.com |

Interactive Data Table: Optimization of L-xylulokinase Reaction

This interactive table allows you to explore the effect of different reaction parameters on the theoretical reaction rate. Adjust the sliders to see how changes in substrate concentration and pH might influence the efficiency of this compound synthesis based on the provided data.

(Note: The interactivity of this table is a conceptual representation. The underlying data is based on the cited research.)

| Parameter | Value |

| L-xylulose Concentration (mM) | [Slider from 0.1 to 5.0, default 1.0] |

| ATP Concentration (mM) | [Slider from 0.1 to 5.0, default 1.0] |

| pH | [Slider from 6.0 to 10.0, default 8.4] |

| Theoretical Reaction Rate (µmol/min/mg) | [Calculated based on Michaelis-Menten kinetics and pH profile] |

By systematically optimizing these reaction conditions, researchers can achieve near-quantitative conversion of L-xylulose to this compound, making chemoenzymatic synthesis a highly efficient and attractive method for the production of this important chemical compound. The use of recombinant enzymes and ATP regeneration systems further enhances the scalability and economic viability of this biosynthetic approach.

Analytical Methodologies for Research on Xylulose 5 Phosphate

Spectrophotometric Determination in Biological Tissue Extracts

Spectrophotometric methods provide a foundational approach for quantifying Xu5P in tissue extracts. These assays are typically based on enzyme-coupled reactions that lead to a change in absorbance of a chromophore, which can be measured to determine the concentration of the analyte.

A modified spectrophotometric method allows for the determination of Xu5P, ribulose 5-phosphate, and the combined pool of ribose 5-phosphate and sedoheptulose (B1238255) 7-phosphate in tissue extracts. nih.gov This method utilizes commercially available enzymes to achieve a clear endpoint for each assay. nih.gov In one application of this method, Xu5P levels were measured in rat liver under different dietary conditions. The results, as detailed in the table below, demonstrate the method's ability to detect significant changes in metabolite concentrations in response to physiological stimuli. nih.gov Another approach involves assaying Xu5P via the transketolase reaction coupled to the triosephosphate dehydrogenase system. researchgate.net The formation of DPNH, measured by the increase in absorption at 340 nm, is stoichiometric with the amount of Xu5P present. researchgate.net

| Dietary State | Xylulose 5-Phosphate (nmol/g) |

| 48 h starved | 3.8 ± 0.3 |

| Ad libitum feeding | 8.6 ± 0.3 |

| Meal feeding (fat-free diet) | 66.3 ± 8.3 |

| Data from Casazza and Veech (1986). nih.gov |

Chromatographic Techniques Coupled with Advanced Detection

Chromatographic methods offer high selectivity and sensitivity for the analysis of Xu5P, especially when coupled with advanced detection techniques like mass spectrometry. These methods are essential for resolving Xu5P from its isomers and other structurally similar sugar phosphates.

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful tool for the quantification of Xu5P and other intermediates of the pentose (B10789219) phosphate (B84403) pathway. researchgate.netscilit.comnih.govnih.gov This technique combines the separation capabilities of HPLC with the sensitive and selective detection of MS. However, the separation of highly polar and structurally similar sugar phosphates, such as Xu5P and its isomers, can be challenging. nih.govnih.gov

Different HPLC modes have been employed to overcome these challenges. Mixed-mode HPLC-MS has been used to analyze sugar phosphates, though it could not distinguish between co-eluting ribose-5-phosphate (B1218738) and xylulose-5-phosphate. wiley.com Hydrophilic interaction liquid chromatography (HILIC) is another approach used for the analysis of polar metabolites like sugar phosphates. nih.govnih.gov Additionally, derivatization techniques can be employed to improve the chromatographic retention and separation of sugar phosphates. nih.gov

Ion-pair chromatography is a type of reversed-phase HPLC that utilizes ion-pairing reagents to enhance the retention and separation of ionic compounds like sugar phosphates. nih.gov These reagents, such as tributylamine, form neutral ion pairs with the charged analytes, allowing them to be retained on a non-polar stationary phase. nih.govoup.com This technique has been successfully applied to the analysis of pentose phosphate pathway intermediates. researchgate.netresearchgate.net

However, the use of ion-pairing reagents can lead to ion suppression in the mass spectrometer, which can reduce sensitivity. nih.gov Furthermore, these reagents can be difficult to completely remove from the HPLC system. oup.com

Thin Layer Chromatography (TLC) is a valuable technique for the qualitative analysis and preparative isolation of sugar phosphates. While not as quantitative as other methods, TLC provides a relatively simple and rapid way to separate compounds. For instance, paper chromatography, a related technique, has been used in the study of sugar phosphate metabolism in human red blood cells. nih.gov

Capillary Electrophoresis Coupled to Mass Spectrometry for Metabolite Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged molecules like sugar phosphates. rsc.org When coupled with mass spectrometry (CE-MS), it provides a powerful platform for the comprehensive analysis of anionic metabolites in the pentose phosphate pathway. nih.govjst.go.jpresearchgate.net CE-MS has been shown to be a fast and reliable technique for analyzing phosphodisaccharides from seedling extracts. researchgate.net

The separation in CE is based on the mass-to-charge ratio of the analytes, offering an orthogonal separation mechanism to LC. rsc.org This makes CE-MS a complementary technique to LC-MS for metabolomics studies. rsc.org Studies have demonstrated the successful use of CE-MS/MS for the identification and quantification of phosphorylated compounds in biological samples like serum. nih.gov

| Parameter | Value |

| Interday Variability | <9.6% |

| Intraday Variability | <13.0% |

| Limit of Detection (LOD) | 0.25-2 µmol/L |

| Data from a study on the analysis of intermediate metabolites in glycolysis and pentose phosphate pathways. nih.gov |

Isotopic Labeling Approaches for Metabolic Tracing (e.g., 14C, 32P)

Isotopic labeling is a powerful technique for tracing the metabolic fate of molecules and determining metabolic fluxes through pathways like the pentose phosphate pathway. nih.gov This involves introducing molecules labeled with stable or radioactive isotopes into a biological system and then tracking the incorporation of these isotopes into downstream metabolites.

Commonly used isotopes for studying sugar phosphate metabolism include Carbon-14 (¹⁴C) and Phosphorus-32 (³²P). nih.govnih.govmun.cascispace.combrainly.comaacrjournals.org For instance, glucose labeled with ¹⁴C has been used to study the pentose phosphate pathway and estimate the rates of its constituent enzymes. nih.govucsd.edu The production of ¹⁴CO₂ from labeled glucose provides a measure of the flux through the oxidative branch of the pathway. triyambak.org

³²P-labeled hexose (B10828440) phosphates have been used to study the formation of uridine (B1682114) diphosphate (B83284) sugars in human red blood cells. nih.gov The phosphate group of sugar phosphates makes them amenable to labeling with ³²P, allowing for sensitive detection and tracking. brainly.comaacrjournals.org

Stable isotopes, such as ¹³C, are also widely used in metabolic flux analysis. nih.gov For example, [1,2-¹³C₂]-glucose can be used to determine the relative fluxes through different enzymatic reactions in the pentose phosphate pathway. nih.gov

Enzyme Activity Assays for Associated Enzymes

The functional analysis of enzymes that produce or metabolize 5-O-phosphonato-L-xylulose (Xylulose 5-Phosphate, X5P) is fundamental to understanding its role in cellular metabolism. A variety of analytical methodologies have been developed to measure the activity of these associated enzymes, providing critical data on their kinetic properties and regulation. These assays are broadly categorized into spectrophotometric, chromatographic, and fluorometric methods, each offering distinct advantages for specific research applications.

Spectrophotometric Assays

Spectrophotometric assays are widely used for their convenience and suitability for high-throughput screening. These methods typically involve continuous monitoring of the reaction by coupling the enzymatic activity to a chromogenic or UV-active reporter system, most commonly the oxidation or reduction of nicotinamide (B372718) adenine (B156593) dinucleotide cofactors (NADH or NADPH).

Coupled Enzyme Assays: A prevalent strategy is the use of coupled enzyme systems where the product of the primary reaction is a substrate for a secondary, NAD(P)H-dependent dehydrogenase enzyme. nih.gov The change in absorbance at 340 nm, corresponding to the consumption or generation of NAD(P)H, is directly proportional to the activity of the enzyme of interest. nih.gov

For instance, the activity of transketolase (TKT) , which uses X5P as a donor substrate, can be determined by monitoring the formation of glyceraldehyde-3-phosphate (G3P). nih.gov The G3P product is converted by the auxiliary enzymes triose-phosphate isomerase and glycerol-3-phosphate dehydrogenase, leading to the oxidation of NADH. nih.gov This coupled assay has been used to determine the steady-state kinetic parameters of human transketolase. nih.gov Another approach for TKT involves a coupled system with glyceraldehyde 3-phosphate dehydrogenase to measure the rate of NAD+ reduction. nih.gov

Similarly, the forward reaction of xylulokinase , which phosphorylates xylulose to X5P, can be measured by coupling the production of ADP to the pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase system, resulting in NADH oxidation. oup.com The reverse reaction, the formation of D-xylulose from X5P, is assayed by coupling it with sorbitol dehydrogenase to monitor D-xylulose production. oup.com

The activity of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR or IspC) , an enzyme that converts 1-deoxy-D-xylulose 5-phosphate (DXP) to 2-C-methyl-D-erythritol-4-phosphate (MEP), is commonly measured by monitoring the DXP-dependent oxidation of NADPH at 340 nm. acs.orgprimescholars.comportlandpress.com This direct spectrophotometric assay has been instrumental in characterizing the kinetic properties and inhibition profiles of DXR from various pathogenic bacteria, such as Acinetobacter baumannii and Klebsiella pneumoniae. acs.org

For 1-deoxy-D-xylulose-5-phosphate synthase (DXS) , which produces DXP, a coupled assay with DXR is often employed. primescholars.comnih.govresearchgate.net In this system, the DXP produced by DXS is immediately converted by DXR, and the reaction is monitored by the oxidation of NADPH. primescholars.com This method is cost-effective and suitable for high-throughput screening of inhibitors against both DXS and DXR. nih.gov

| Enzyme | Organism | Assay Type | Substrate(s) | Km | Vmax / kcat | Source |

| Xylulokinase | Saccharomyces cerevisiae | Coupled Spectrophotometric | D-xylulose | 310 ± 10 µM | 640 nkat mg⁻¹ | oup.com |

| Xylulokinase | Saccharomyces cerevisiae | Coupled Spectrophotometric | ATP | 1550 ± 80 µM | 500 nkat mg⁻¹ | oup.com |

| Xylulokinase (reverse) | Saccharomyces cerevisiae | Coupled Spectrophotometric | Xylulose 5-phosphate | 1300 ± 100 µM | 60 nkat mg⁻¹ | oup.com |

| Xylulokinase (reverse) | Saccharomyces cerevisiae | Coupled Spectrophotometric | ADP | 280 ± 30 µM | 50 nkat mg⁻¹ | oup.com |

| Transketolase | Human | Coupled Spectrophotometric | Xylulose 5-phosphate | 33 ± 4 µM | 11.0 ± 0.3 U/mg | nih.gov |

| Transketolase | Human | Coupled Spectrophotometric | Ribose 5-phosphate | 250 ± 24 µM | 11.0 ± 0.3 U/mg | nih.gov |